2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
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Description
2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a useful research compound. Its molecular formula is C21H24N4 and its molecular weight is 332.451. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control .
Mode of Action
This compound acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the dopamine transporter, inhibiting the reuptake of dopamine and norepinephrine into presynaptic neurons . This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .
Biochemical Pathways
The compound affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it enhances the activity of these pathways, leading to increased neurotransmission . The downstream effects include heightened alertness, increased energy, and potential for euphoria .
Pharmacokinetics
Similar compounds are known to undergo metabolic pathways such as the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form . These metabolic transformations can affect the compound’s bioavailability and duration of action .
Result of Action
The molecular and cellular effects of the compound’s action include increased neurotransmission in the dopaminergic and noradrenergic pathways . This can result in physiological effects such as increased alertness and energy . Use of the compound can also lead to adverse effects such as compulsive redosing, addiction, anxiety, paranoia, and psychosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as genetic variations in the dopamine transporter can influence the compound’s efficacy .
Properties
IUPAC Name |
2-methyl-3-phenyl-9-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-15-19(16-9-3-2-4-10-16)20-22-18-12-6-5-11-17(18)21(25(20)23-15)24-13-7-8-14-24/h2-4,9-10H,5-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUCOHWBSAJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.